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Abstract
Aluminum Zirconium Tetrachlorohydrate (AZCH) complexes are key active ingredients in

modern antiperspirant formulations. Their efficacy is intrinsically linked to their complex

polymeric structures and their behavior upon interaction with sweat. Understanding these

structures at a molecular level is crucial for the rational design of more effective and stable

antiperspirant agents. This technical guide provides a comprehensive overview of the

application of quantum chemical calculations to elucidate the structures of AZCH, focusing on

the prevalent aluminum and zirconium species. It details recommended computational

methodologies, summarizes key structural data from both theoretical and experimental studies,

and outlines common experimental protocols for synthesis and characterization.

Introduction to Aluminum Zirconium
Tetrachlorohydrate (AZCH)
AZCH is a general term for a group of water-soluble, polymeric complexes containing

aluminum, zirconium, chloride, and hydroxide ions. In cosmetic applications, these are often

complexed with an amino acid, typically glycine, to form aluminum zirconium tetrachlorohydrex
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gly.[1] These complexes function by forming a temporary, gel-like plug within the sweat ducts,

thereby reducing the flow of perspiration to the skin's surface.[1]

The primary aluminum species in these formulations is understood to be the polyoxocation

[AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, commonly known as the Al₁₃ Keggin ion.[2][3] This ion consists of a

central, tetrahedrally coordinated aluminum atom surrounded by twelve octahedrally

coordinated aluminum atoms.[4] The zirconium component is typically derived from

zirconium(IV) oxychloride (ZrOCl₂), which in aqueous solution forms tetrameric structures like

[Zr₄(OH)₈(H₂O)₁₆]⁸⁺. The overall AZCH structure is a complex aggregation of these aluminum

and zirconium polymers, stabilized by chloride ions and glycine.

Quantum Chemical Calculation Methodologies
Due to the complexity and polymeric nature of AZCH, direct quantum chemical calculations on

the entire structure are computationally prohibitive. A common and effective approach is to

model the fundamental building blocks, such as the Al₁₃ Keggin ion and smaller zirconium

hydroxide species, and their interactions.

Recommended Computational Protocol
Density Functional Theory (DFT) is the most widely used method for studying such systems,

offering a good balance between accuracy and computational cost.[5][6][7] A robust protocol for

geometry optimization and electronic structure calculation of AZCH components is outlined

below. This protocol is a synthesis of methodologies reported for aluminum hydrolysis, Al₁₃

Keggin ions, and related metal-oxo clusters.[8][9]

Computational Workflow for AZCH Species Analysis
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Caption: A general workflow for the quantum chemical analysis of AZCH constituent structures.
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Table 1: Recommended DFT Calculation Parameters

Parameter Recommendation Rationale & Notes

Method
Density Functional Theory

(DFT)

Provides a good balance of

accuracy and computational

cost for large molecular

systems.[10]

Functional
B3LYP (Hybrid GGA) or PBE

(GGA)

B3LYP is widely used and

provides reliable geometries

and energies. PBE is

computationally less

demanding and also performs

well.[11]

Basis Set
6-31G(d,p) or larger (e.g.,

def2-TZVP)

A double-zeta basis set with

polarization functions is

essential for accurately

describing the bonding in

metal complexes.[9]

Solvent Model

Conductor-like Screening

Model (COSMO) or Polarizable

Continuum Model (PCM)

Essential for modeling these

species in aqueous solution,

as solvent has a significant

effect on structure and

reactivity.[7]

Software
Gaussian, TURBOMOLE, or

similar

Standard quantum chemistry

software packages that

implement the aforementioned

methods.

Structural and Spectroscopic Data
The primary building block of the aluminum component in AZCH is the Al₁₃ Keggin ion. Its

structure has been characterized by both experimental methods and computational

calculations.
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Table 2: Key Structural Parameters of the ε-Al₁₃ Keggin Ion

Parameter DFT Calculated Value (Å)
Experimental (XRD) Value
(Å)

Al(tetrahedral)-O Bond Length 1.83 - 1.85 ~1.84

Al(octahedral)-O Bond Length

(bridging)
1.95 - 2.05 ~1.98 - 2.08

Al(octahedral)-O(H₂) Bond

Length
2.00 - 2.10 ~2.05 - 2.15

Note: Calculated values are typical ranges from DFT studies (e.g., using B3LYP/6-31G(d,p))

and may vary slightly based on the specific level of theory and solvent model used.

Experimental values are generalized from single-crystal XRD data.[8]

Table 3: Spectroscopic Data for Aluminum Species

Technique Species
Key Signature / Chemical
Shift (ppm)

²⁷Al NMR [Al(H₂O)₆]³⁺ (monomer) ~0 ppm

[Al₂(OH)₂(H₂O)₈]⁴⁺ (dimer) ~5.2 ppm

Al₁₃ Keggin Ion (tetrahedral Al) ~62.5 - 63.0 ppm

Al₁₃ Keggin Ion (octahedral Al)
Broad signal, often difficult to

resolve

Note: Chemical shifts are referenced to [Al(H₂O)₆]³⁺. The broadness of signals for polymeric

species is due to the quadrupolar nature of the ²⁷Al nucleus and the asymmetry of the chemical

environment.[12][13]

Experimental Protocols
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Synthesis of Aluminum Zirconium Tetrachlorohydrex
Glycine
A common industrial method involves the co-hydrolysis of aluminum and zirconium sources in

the presence of glycine.

Synthesis Pathway

Reactants
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Aluminum Chlorohydrate (ACH)
Source of Al₁₃

Mix in Aqueous SolutionZirconium Oxychloride (ZrOCl₂)
Source of Zr₄ species

Glycine

Heat to React

Co-hydrolysis &
Complexation Spray Dry

Aluminum Zirconium
Tetrachlorohydrex Gly

(Powder Form)

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of AZCH-Glycine complexes.

Protocol:

Reaction Mixture Preparation: An aqueous solution of aluminum chlorohydrate (ACH) is

combined with a solution of zirconium oxychloride (ZrOCl₂) and/or zirconium hydroxychloride

(ZrO(OH)Cl).[14]

Addition of Glycine: Solid glycine is added to the aluminum-zirconium solution. The glycine to

zirconium molar ratio is typically maintained between 1 and 3.[14]
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Reaction: The mixture is heated to facilitate the reaction and the formation of the complex.

Drying: The final solution is typically spray-dried to obtain the aluminum zirconium

tetrachlorohydrex glycine complex as a fine powder.[14]

Characterization Methods
4.2.1. ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy ²⁷Al NMR is a powerful tool for

identifying the coordination environment of aluminum in solution.[15]

Sample Preparation: A known concentration of the AZCH sample is dissolved in D₂O.

Instrumentation: A high-field NMR spectrometer (e.g., 11.7 T) is used.[15]

Data Acquisition: A simple one-pulse experiment is typically sufficient. A short pulse width

(e.g., π/12 tipping angle) and a sufficient relaxation delay (e.g., 5 seconds) are used to

acquire the free induction decay (FID).[15]

Analysis: The resulting spectrum is analyzed for chemical shifts, which are indicative of the

aluminum coordination (e.g., ~0 ppm for octahedral [Al(H₂O)₆]³⁺, ~62.5 ppm for the central

tetrahedral Al in the Al₁₃ Keggin ion).[13]

4.2.2. X-ray Diffraction (XRD) Powder XRD is used to analyze the crystalline structure of the

final AZCH powder.

Sample Preparation: The powdered AZCH sample is packed into a sample holder.

Instrumentation: A powder X-ray diffractometer with a common X-ray source (e.g., Cu Kα, λ =

1.5406 Å) is used.[16][17]

Data Acquisition: The diffraction pattern is recorded over a 2θ range (e.g., 10° to 80°).[16]

Analysis: The positions and intensities of the diffraction peaks are compared to known

patterns of potential constituents (e.g., Al and Zr oxides/hydroxides) to identify the phases

present. The peak broadening can also provide information on the average crystallite size

using the Scherrer equation.[18]
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Hydrolysis and Polymerization Pathways
The formation of the active polymeric species in AZCH is governed by the hydrolysis of Al³⁺

and Zr⁴⁺ ions in water.

Hydrolysis and Polymerization of Al³⁺ and Zr⁴⁺dot digraph "Hydrolysis_Polymerization" { graph

[rankdir="TB", splines=ortho, nodesep=0.6, label="Simplified Hydrolysis and Polymerization

Pathways", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled",

fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge

[fontname="Arial", fontsize=9, color="#5F6368"];

}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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